4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride
Overview
Description
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride is a chemical compound with the empirical formula C10H8F3N3 · HCl and a molecular weight of 263.65 g/mol This compound is known for its unique structure, which includes a hydrazino group and a trifluoromethyl group attached to a quinoline ring
Preparation Methods
The synthesis of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride typically involves the reaction of 7-trifluoromethyl-quinoline with hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
- 4-Hydroxy-7-trifluoromethyl-quinoline
- 4-Chloro-7-trifluoromethyl-quinoline
- 4-Hydrazino-6-trifluoromethyl-quinoline
- 4-Hydrazino-2-methyl-8-trifluoromethyl-quinoline
These compounds share similar structural features but differ in the position of the substituents on the quinoline ring.
Properties
IUPAC Name |
[7-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6;/h1-5H,14H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKPDSQOGAGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607935 | |
Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88164-54-9 | |
Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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